molecular formula C20H18F2N4O3S B11499559 N-(3-ethyl-5-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-3-fluorobenzamide

N-(3-ethyl-5-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-3-fluorobenzamide

Cat. No.: B11499559
M. Wt: 432.4 g/mol
InChI Key: NKNKLCGGGGEKKG-UHFFFAOYSA-N
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Description

N-(3-ethyl-5-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-3-fluorobenzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a unique structure that includes fluorinated aromatic rings, an imidazolidinone core, and a thioxo group, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethyl-5-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-3-fluorobenzamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Thioxo Group: The thioxo group is introduced through a thiolation reaction, where a sulfur-containing reagent reacts with the imidazolidinone intermediate.

    Attachment of the Fluorinated Aromatic Rings: The fluorinated aromatic rings are incorporated via nucleophilic aromatic substitution reactions, often using fluorinated anilines and suitable electrophiles.

    Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound, typically using peptide coupling reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethyl-5-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-3-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur on the aromatic rings and the imidazolidinone core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-ethyl-5-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-3-fluorobenzamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

    Material Science: The compound’s fluorinated aromatic rings and imidazolidinone core contribute to its potential use in developing advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-ethyl-5-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-3-fluorobenzamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s fluorinated aromatic rings and thioxo group may enhance its binding affinity and specificity, leading to modulation of biological pathways and effects on cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-ethyl-5-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-3-chlorobenzamide
  • N-(3-ethyl-5-{2-[(2-bromophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-3-bromobenzamide

Uniqueness

N-(3-ethyl-5-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-3-fluorobenzamide is unique due to the presence of fluorine atoms in its structure, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties compared to its chlorinated or brominated analogs.

Properties

Molecular Formula

C20H18F2N4O3S

Molecular Weight

432.4 g/mol

IUPAC Name

N-[3-ethyl-5-[2-(2-fluoroanilino)-2-oxoethyl]-4-oxo-2-sulfanylideneimidazolidin-1-yl]-3-fluorobenzamide

InChI

InChI=1S/C20H18F2N4O3S/c1-2-25-19(29)16(11-17(27)23-15-9-4-3-8-14(15)22)26(20(25)30)24-18(28)12-6-5-7-13(21)10-12/h3-10,16H,2,11H2,1H3,(H,23,27)(H,24,28)

InChI Key

NKNKLCGGGGEKKG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(N(C1=S)NC(=O)C2=CC(=CC=C2)F)CC(=O)NC3=CC=CC=C3F

Origin of Product

United States

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